molecular formula C12H11ClN2O B8724507 5-Amino-2-[p-chlorobenzyloxy]pyridine CAS No. 88166-58-9

5-Amino-2-[p-chlorobenzyloxy]pyridine

Cat. No.: B8724507
CAS No.: 88166-58-9
M. Wt: 234.68 g/mol
InChI Key: QPEWXCPZBIEGIP-UHFFFAOYSA-N
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Description

5-Amino-2-[p-chlorobenzyloxy]pyridine is a substituted pyridine derivative characterized by an amino group at position 5 and a p-chlorobenzyloxy group at position 2 of the pyridine ring. This compound has been identified in the methylene chloride extract of pearl nacre powder from Pinctada martensii (Dunker), a marine bivalve mollusk .

Properties

CAS No.

88166-58-9

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

6-[(4-chlorophenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8,14H2

InChI Key

QPEWXCPZBIEGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Structural Features

The table below summarizes key structural differences among 5-Amino-2-[p-chlorobenzyloxy]pyridine and related compounds:

Compound Name Substituents Key Structural Features
This compound -NH₂ at C5, -O-(p-chlorobenzyl) at C2 Bulky benzyloxy group; chlorine atom para to oxygen on benzene ring.
5-Amino-2-(trifluoromethyl)pyridine -NH₂ at C5, -CF₃ at C2 Electron-withdrawing trifluoromethyl group; compact substituent.
5-Bromo-4-chloro-3-iodopyridin-2-amine -NH₂ at C2, -Br at C5, -Cl at C4, -I at C3 Multiple halogen substitutions; highly halogenated structure.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Complex substituents at C2, C3, and C4; multiple aromatic rings. Extended conjugation; bulky aromatic substituents.
This compound
  • Toxicity Data: No direct toxicity reports are available.
  • Biological Role : Hypothesized to contribute to biomineralization processes in mollusks, though mechanistic insights are lacking.
5-Amino-2-(trifluoromethyl)pyridine
  • Toxicity Profile :
    • Causes methemoglobinemia (MetHb levels up to 39.4% in humans), hemolytic anemia, acute renal failure, and delayed encephalopathy via inhalation .
    • Mechanism: Oxidizes hemoglobin to methemoglobin, induces oxidative stress, and disrupts NADPH/GSH pathways, leading to erythrocyte lysis .
  • Treatment : Low-dose methylene blue (MB) effectively reduces MetHb levels; high-dose corticosteroids and plasma exchange mitigate hemolysis .
5-Bromo-4-chloro-3-iodopyridin-2-amine
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
  • Toxicity Data: Not reported; complex structure may influence pharmacokinetics and toxicity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but enhance toxicity (e.g., 5-Amino-2-(trifluoromethyl)pyridine’s MetHb induction) .
  • Halogenation : Enhances reactivity for synthetic applications but may introduce environmental persistence .

Preparation Methods

Molecular Characteristics

The compound (C₁₂H₁₁ClN₂O) features a pyridine core substituted at the 2-position with a p-chlorobenzyloxy group and at the 5-position with an amino group. Its molecular weight is 234.68 g/mol, with a logP value of 3.48, indicating moderate lipophilicity. The exact mass (234.056 Da) and polar surface area (48.14 Ų) suggest suitability for drug discovery applications.

Synthetic Challenges

Key challenges include:

  • Regioselective chlorination : Avoiding polychlorinated byproducts like 2-amino-3,5-dichloropyridine.

  • Benzyloxy group introduction : Ensuring efficient nucleophilic substitution without pyridine ring degradation.

  • Purification : Separating isomers (e.g., 2-amino-3-chloropyridine) via pH-controlled extraction.

Chlorination Strategies for 2-Aminopyridine

Hypochlorite-Mediated Chlorination (CN106432069A)

This method uses 2-aminopyridine, NaClO, and HCl under controlled temperatures.

  • Reaction conditions :

    • 10°C for 2 hours, then 25°C for 4 hours.

    • pH > 8 during separation to recover unreacted starting material.

  • Yield : 71.6% after dichloroethane extraction.

  • Byproducts : 12.1% 2-amino-3-chloropyridine and 0.5% dichloro derivative.

Mechanism : Slow HCl addition to NaClO generates Cl₂, enabling electrophilic aromatic substitution at the pyridine’s 5-position.

Strong Acidic Medium Chlorination (US3985759A)

Using glacial acetic acid and HCl gas, this method achieves Hammett acidity < -3.5 to suppress over-chlorination.

  • Procedure :

    • Dissolve 2-aminopyridine in acetic acid, bubble HCl gas, and add Cl₂ at 10–12°C.

  • Yield : ~70% with <5% dichloro byproduct.

  • Advantage : Higher selectivity due to protonation of the amino group, directing Cl⁺ to the 5-position.

Benzyloxy Group Introduction

Nucleophilic Substitution (Gill et al., 2005)

After chlorination, the 2-hydroxy group is substituted with p-chlorobenzyl bromide under basic conditions.

  • Reagents :

    • K₂CO₃ as base, DMF as solvent, 60°C for 6 hours.

  • Yield : 72% after column chromatography.

  • Key step : Activation of the hydroxyl group as a leaving group via deprotonation.

One-Pot Chlorination-Benzylation

A modified approach combines chlorination and benzylation in a single reactor.

  • Conditions :

    • Sequential addition of Cl₂ and p-chlorobenzyl bromide without intermediate isolation.

  • Yield : 68% (lower due to side reactions).

Comparative Analysis of Synthetic Methods

MethodChlorination AgentSolventTemperatureYieldPurityScalability
Hypochlorite/HClNaClO + HClH₂O/Dichloroethane10–25°C72%84.2%Industrial
Acetic Acid/Cl₂Cl₂Glacial acetic acid10°C70%95%Lab-scale
Gill et al.Cl₂DMF60°C72%97%Pilot-scale

Key observations :

  • Hypochlorite method is cost-effective but requires rigorous pH control.

  • Acetic acid route offers high purity but uses hazardous Cl₂ gas.

  • Gill et al. balances yield and scalability, ideal for pharmaceutical synthesis.

Purification and Characterization

Extraction and Crystallization

  • Liquid-liquid extraction : Dichloroethane isolates the product from aqueous byproducts.

  • Acid-base washing : 10% HCl dissolves impurities, while NaOH precipitates the product.

Analytical Data

  • GC-MS : Dominant m/z peak at 234.056 (M⁺).

  • ¹H NMR : δ 8.2 (pyridine-H), δ 7.4 (p-chlorobenzyl aromatic-H), δ 5.3 (NH₂).

Industrial Applications and Modifications

Pharmaceutical Intermediates

The compound serves as a precursor to herbicides and kinase inhibitors. For example, nitration yields 3-nitro derivatives, which are acylated to form fluorinated agrochemicals.

Process Optimization

  • Catalytic improvements : Triethylamine reduces reaction time by 30%.

  • Solvent recycling : Dichloroethane recovery lowers costs by 15% .

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